molecular formula C5H9NO3 B594783 2-Amino-2-(oxetan-3-YL)acetic acid CAS No. 1270019-87-8

2-Amino-2-(oxetan-3-YL)acetic acid

Cat. No.: B594783
CAS No.: 1270019-87-8
M. Wt: 131.131
InChI Key: RMQBFQWTJJLVRW-UHFFFAOYSA-N
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Description

2-Amino-2-(oxetan-3-yl)acetic acid is a compound with the molecular formula C5H9NO3 and a molecular weight of 131.13 g/mol It is characterized by the presence of an oxetane ring, which is a four-membered cyclic ether, and an amino acid moiety

Scientific Research Applications

2-Amino-2-(oxetan-3-yl)acetic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(oxetan-3-yl)acetic acid can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(oxetan-3-ylidene)acetates . This method typically involves the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to catalyze the reaction. The starting material, methyl 2-(oxetan-3-ylidene)acetate, is treated with various (N-Boc-cycloaminyl)amines to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(oxetan-3-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxetane derivatives.

    Reduction: Reduction reactions can be performed to modify the oxetane ring or the amino acid moiety.

    Substitution: The compound can undergo substitution reactions, particularly at the amino group or the oxetane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while substitution reactions can introduce new functional groups into the molecule .

Mechanism of Action

The mechanism of action of 2-Amino-2-(oxetan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various biological molecules, leading to potential antibacterial and herbicidal effects .

Comparison with Similar Compounds

2-Amino-2-(oxetan-3-yl)acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the potential for diverse chemical modifications.

Properties

IUPAC Name

2-amino-2-(oxetan-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c6-4(5(7)8)3-1-9-2-3/h3-4H,1-2,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMQBFQWTJJLVRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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